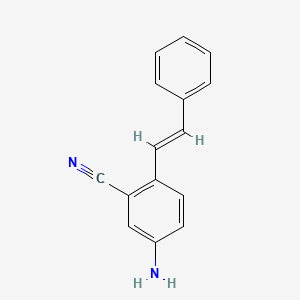

2-Cyano-4-aminostilbene

Descripción general

Descripción

2-Cyano-4-aminostilbene is a derivative of stilbene, a compound known for its diverse applications in material science and pharmaceuticals Stilbenes are characterized by their 1,2-diphenylethene structure, which can exist in E and Z conformations

Métodos De Preparación

The synthesis of 2-Cyano-4-aminostilbene typically involves the reaction of 4,4-diaminostilbene-2,2-disulfonic acid with cyanuric chloride under controlled conditions. The intermediate formed is then condensed with aromatic amines at a pH of 6 . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

2-Cyano-4-aminostilbene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Using reducing agents such as sodium borohydride, the compound can be reduced to its amine derivatives.

Aplicaciones Científicas De Investigación

Material Science

- Organic Electronics and Photonics: Due to its unique electronic properties, 2-cyano-4-aminostilbene is suitable for applications in organic electronics and photonic devices.

Medicinal Chemistry and Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Aromatase Inhibitors: It can be used in the synthesis of sulfonamides .

- Antitumor Activity: Aminostilbenes have demonstrated antitumor activity. Specifically, 4-aminostilbene is the most genotoxic compound in vivo .

- Genotoxicity Studies: this compound is used in genotoxicity assays to study chromosomal aberrations . It has been found that Salmonella mutagenicity in TA98 and TA98/1,8-DNP 6 is correlated to Hammett + values for the 4-aminostilbene substituents, showing a strong trend of increasing mutagenicity with an increase in the electron-withdrawing capability of the substituent .

- Binding Affinities: Interaction studies involving this compound focus on its binding affinities with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often employed.

Analogues and Derivatives

Several compounds share structural similarities with this compound, and variations in functional groups can significantly impact the compound's biological activity and application potential.

Structural Analogues of this compound

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminostilbene | Amino group at para position | Antitumor activity |

| 4-Cyanostilbene | Cyano group at para position | Fluorescent properties |

| 4-Dimethylaminostilbene | Dimethylamino group | Enhanced solubility |

| 4-Amino-3'-cyano-stilbene | Cyano group at meta position | Varying degrees of genotoxicity |

Anticancer Research

Stilbene derivatives, including 2-phenylacrylonitrile, are examined for their anticancer potential .

- Tubulin Polymerization Inhibition: Some studies have found that the 3,4,5-trimethoxyphenyl fragment of CA-4 derivatives prevents tubulin polymerization by binding to the colchicine binding site .

cis stilbene is significant for anticancer action through binding to the colchicine binding site. Active cis conformation of CA-4 is easily isomerized into the more thermodynamically stable but much less active trans isomer, which has little or no biological activity . - Indole Derivatives: Combretastatin A-4 analogues have been developed by linking trimethoxyphenyl (TMP) with various linkers and indole bridging to limit the cis configuration . Cyano substitutions at the 3rd position of indole restore potent tubulin polymerization inhibition (TPI) and cytotoxicity against sensitive human cancer cell lines .

Mecanismo De Acción

The mechanism of action of 2-Cyano-4-aminostilbene involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The amino group can enhance its solubility and facilitate its incorporation into larger molecular structures .

Comparación Con Compuestos Similares

2-Cyano-4-aminostilbene can be compared with other stilbene derivatives such as:

Resveratrol: Known for its antioxidant properties, resveratrol is a naturally occurring stilbene found in grapes and berries.

Pterostilbene: Similar to resveratrol but with enhanced bioavailability, it is used in the treatment of various diseases.

Combretastatin: A potent anticancer agent, combretastatin is derived from the bark of the African bush willow tree. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Actividad Biológica

2-Cyano-4-aminostilbene is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a stilbene backbone with a cyano group (-C≡N) and an amino group (-NH₂) attached at the para position. Its molecular formula is C₁₄H₁₃N₃, which contributes to its unique electronic properties and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Properties : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that it can inhibit the growth of HCT116 and BEL-7402 cells with IC50 values as low as 5.9 nM and 7.8 nM, respectively .

- Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Molecular docking studies suggest that it binds effectively to tubulin, similar to known anticancer agents like taxol .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed investigations are still required to elucidate these effects fully.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds, highlighting how variations in functional groups influence activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminostilbene | Amino group at para position | Antitumor activity |

| 4-Cyanostilbene | Cyano group at para position | Fluorescent properties |

| 4-Dimethylaminostilbene | Dimethylamino group at para position | Enhanced solubility |

| 4-Amino-3'-cyano-stilbene | Cyano group at meta position | Varying genotoxicity |

This table illustrates the impact of structural modifications on the biological activity of stilbene derivatives.

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Efficacy : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed through hematoxylin/eosin staining .

- Molecular Docking Studies : Research involving molecular docking has shown that this compound interacts favorably with tubulin, providing insights into its mechanism as a microtubule inhibitor. This interaction is crucial for its anticancer properties, as it disrupts normal cellular functions associated with microtubule dynamics .

- In Vivo Studies : Animal models have been employed to assess the in vivo efficacy of this compound. Results indicated a significant reduction in tumor growth rates compared to control groups, further supporting its potential as an effective anticancer agent .

Propiedades

IUPAC Name |

5-amino-2-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOIOVRVJPHUGJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41427-34-3 | |

| Record name | 2-Stilbenecarbonitrile, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.